Ethyl 9-fluorenylideneacetate
Overview
Description
Ethyl 9-fluorenylideneacetate is an organic compound with the molecular formula C17H14O2 It is an ester derivative of fluorenylideneacetic acid, characterized by the presence of a fluorenylidene group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9-fluorenylideneacetate can be synthesized through several methods, one of which involves the esterification of 9-fluorenylideneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 9-fluorenylideneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenylideneacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Fluorenylideneacetic acid.
Reduction: Ethyl 9-fluorenylacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-fluorenylideneacetate has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 9-fluorenylideneacetate involves its interaction with molecular targets through its fluorenylidene and acetate groups. These interactions can lead to various biochemical effects, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl fluorenylacetate
- Fluorenylideneacetic acid
- Methyl 9-fluorenylideneacetate
Comparison: this compound is unique due to its specific ester linkage and the presence of the fluorenylidene group. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and research. Its structural features also contribute to its potential biological activities, setting it apart from other fluorenylidene derivatives.
Properties
IUPAC Name |
ethyl 2-fluoren-9-ylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHVJDVNASXDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300342 | |
Record name | Ethyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27973-36-0 | |
Record name | 27973-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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